Cas no 904886-12-0 (Benzo[h]quinoline-2-carbaldehyde)
Benzo[h]quinoline-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzo[h]quinoline-2-carbaldehyde
- 2-formylbenzo[h]quinoline
- Benzo[h]quinoline-2-carboxaldehyde
- DTXSID00569066
- C77064
- SCHEMBL7448913
- BS-17932
- MFCD06824170
- SY251470
- CS-0187312
- 2-formylbenzoquinoline
- AKOS016013321
- 904886-12-0
- OBDYPKKCCHZQDQ-UHFFFAOYSA-N
- DB-365127
-
- MDL: MFCD06824170
- Inchi: 1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H
- InChI Key: OBDYPKKCCHZQDQ-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C2C=CC3C=CC=CC=3C2=N1
Computed Properties
- Exact Mass: 207.068413911g/mol
- Monoisotopic Mass: 207.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 30Ų
Benzo[h]quinoline-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT049-250mg |
Benzo[h]quinoline-2-carbaldehyde |
904886-12-0 | 95+% | 250mg |
4516CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT049-100mg |
Benzo[h]quinoline-2-carbaldehyde |
904886-12-0 | 95+% | 100mg |
1646CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT049-200mg |
Benzo[h]quinoline-2-carbaldehyde |
904886-12-0 | 95+% | 200mg |
2165.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT049-50mg |
Benzo[h]quinoline-2-carbaldehyde |
904886-12-0 | 95+% | 50mg |
797.0CNY | 2021-07-14 | |
| abcr | AB528050-250 mg |
Benzo[h]quinoline-2-carbaldehyde; . |
904886-12-0 | 250MG |
€470.00 | 2023-04-17 | ||
| eNovation Chemicals LLC | D697051-0.25g |
Benzo[h]quinoline-2-carbaldehyde |
904886-12-0 | 95% | 0.25g |
$280 | 2024-07-20 | |
| eNovation Chemicals LLC | D697051-1g |
Benzo[h]quinoline-2-carbaldehyde |
904886-12-0 | 95% | 1g |
$760 | 2024-07-20 | |
| eNovation Chemicals LLC | D697051-5g |
Benzo[h]quinoline-2-carbaldehyde |
904886-12-0 | 95% | 5g |
$2090 | 2024-07-20 | |
| Alichem | A189006155-1g |
Benzo[h]quinoline-2-carbaldehyde |
904886-12-0 | 95% | 1g |
$653.12 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257982-250mg |
Benzo[h]quinoline-2-carbaldehyde |
904886-12-0 | 95% | 250mg |
¥2609.00 | 2024-04-26 |
Benzo[h]quinoline-2-carbaldehyde Suppliers
Benzo[h]quinoline-2-carbaldehyde Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Benzo[h]quinoline-2-carbaldehyde
Benzo[h]quinoline-2-carbaldehyde (CAS No. 904886-12-0): A Versatile Intermediate in Modern Pharmaceutical Research
Benzo[h]quinoline-2-carbaldehyde, identified by the chemical compound code CAS No. 904886-12-0, represents a significant intermediate in the realm of pharmaceutical chemistry. This heterocyclic aldehyde has garnered considerable attention due to its structural versatility and its role as a precursor in the synthesis of various biologically active molecules. The compound's unique framework, combining a benzene ring with a quinoline core, makes it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The< strong>Benzo[h]quinoline-2-carbaldehyde molecule exhibits a distinct aldehyde functional group at the 2-position of the quinoline ring, which serves as a reactive site for further functionalization. This characteristic has positioned it as a key building block in the development of pharmacophores targeting diverse biological pathways. Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, facilitating its incorporation into complex molecular architectures.
In the context of contemporary pharmaceutical research, Benzo[h]quinoline-2-carbaldehyde has been employed in the synthesis of compounds with potential applications in oncology, neurology, and infectious disease treatment. Its quinoline moiety is particularly noteworthy, as quinoline derivatives have a long history of use in medicinal chemistry, with several well-known drugs featuring this scaffold. The introduction of the aldehyde group at the 2-position provides an additional layer of reactivity, enabling the formation of amides, imines, and other derivatives that can modulate biological activity.
One of the most compelling aspects of Benzo[h]quinoline-2-carbaldehyde is its utility in generating libraries of compounds for high-throughput screening. The ease with which this intermediate can be modified allows researchers to explore a wide range of structural variations rapidly. This approach has been instrumental in identifying novel lead compounds with promising pharmacological profiles. For instance, studies have demonstrated its role in developing inhibitors targeting protein-protein interactions critical in cancer progression.
The synthesis of< strong> Benzo[h]quinoline-2-carbaldehyde typically involves multi-step organic transformations, often starting from readily available precursors such as benzaldehyde derivatives. Advances in catalytic processes have streamlined these reactions, improving yield and purity. The use of transition metal-catalyzed cross-coupling reactions has further expanded the synthetic possibilities, allowing for the introduction of various substituents at strategic positions within the molecule. These developments have made< strong> Benzo[h]quinoline-2-carbaldehyde more accessible to academic and industrial researchers alike.
In recent years, computational methods have been increasingly integrated into the design and optimization of drug candidates derived from< strong> Benzo[h]quinoline-2-carbaldehyde. Molecular modeling techniques enable researchers to predict binding affinities and assess metabolic stability before experimental synthesis, significantly reducing time and resources spent on less promising candidates. This synergy between computational chemistry and traditional synthetic organic chemistry has accelerated the discovery process.
The biological activity of derivatives derived from< strong> Benzo[h]quinoline-2-carbaldehyde has been extensively studied. Notably, some analogs have shown potent inhibitory effects on enzymes implicated in inflammatory responses and microbial infections. The quinoline scaffold is known for its ability to interact with biological targets such as heme-containing proteins and DNA gyrase, making it a valuable component in designing antimicrobial and anti-inflammatory agents.
The development of new synthetic routes has also focused on improving sustainability and reducing environmental impact. Green chemistry principles have guided efforts to minimize waste and hazardous byproducts in the production of< strong> Benzo[h]quinoline-2-carbaldehyde. Solvent-free reactions and biocatalytic methods have been explored as alternatives to traditional organic solvents, aligning with global efforts to promote greener pharmaceutical manufacturing.
The future prospects for< strong> Benzo[h]quinoline-2-carbaldehyde are promising, with ongoing research exploring its potential in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. Its structural flexibility ensures that it will remain a cornerstone intermediate for innovative drug discovery programs worldwide.
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